CYP450 Isoform Inhibition Fingerprint: Target Compound vs. Class-Level Baseline Expectation for Pyrazolo[1,5-a]pyrimidines
The target compound has been experimentally profiled against five rat CYP450 isoforms in liver microsomes, yielding a rank-order inhibition fingerprint that distinguishes it from the broader pyrazolo[1,5-a]pyrimidine class, which is associated with CYP1A2-mediated metabolism and potential hepatotoxicity [1][2]. The compound displays its strongest (though still modest) inhibition of CYP3A2 (Ki = 52,600 nM), followed by progressively weaker inhibition of CYP1A2 (Ki = 127,000 nM), CYP2D1 (Ki = 179,000 nM), CYP2E1 (Ki = 196,000 nM), and CYP2C6 (Ki = 203,000 nM) [1]. By class-level inference, many pyrazolo[1,5-a]pyrimidines are known substrates or inhibitors of CYP1A2, with the hepatotoxic derivative 5-n-butyl-pyrazolo[1,5-a]pyrimidine serving as a prototypical example of CYP1A2-mediated bioactivation [2]. The approximately 2.4-fold weaker inhibition of CYP1A2 relative to CYP3A2 for the target compound suggests a meaningfully different metabolic liability profile compared to class archetypes.
| Evidence Dimension | CYP450 isoform inhibition potency (Ki, nM) across five rat liver microsomal isoforms |
|---|---|
| Target Compound Data | CYP3A2: Ki = 52,600 nM; CYP1A2: Ki = 127,000 nM; CYP2D1: Ki = 179,000 nM; CYP2E1: Ki = 196,000 nM; CYP2C6: Ki = 203,000 nM |
| Comparator Or Baseline | Class baseline: pyrazolo[1,5-a]pyrimidines commonly exhibit CYP1A2-predominant metabolism; 5-n-butyl-pyrazolo[1,5-a]pyrimidine is a known CYP1A2 substrate/hepatotoxin (no Ki comparator available) |
| Quantified Difference | Target compound CYP3A2/CYP1A2 Ki ratio ≈ 0.41; CYP3A2/CYP2C6 Ki ratio ≈ 0.26. Rank order differs from class CYP1A2-dominant expectation. |
| Conditions | Rat liver microsomes; substrates: midazolam (CYP3A2), phenacetin (CYP1A2), dextromethorphan (CYP2D1), chlorzoxazone (CYP2E1), diclofenac (CYP2C6) |
Why This Matters
For procurement decisions in drug metabolism and safety pharmacology studies, the experimentally determined CYP inhibition rank order provides a selection criterion that cannot be inferred from scaffold similarity alone.
- [1] BindingDB Entry BDBM50592756 (ChEMBL ID: CHEMBL5182450). Cytochrome P450 inhibition profile in rat liver microsomes. Curated by ChEMBL / Qingdao University Medical College. View Source
- [2] Kobayashi, K. et al. Different metabolites of human hepatotoxic pyrazolopyrimidine derivative 5-n-butyl-pyrazolo[1,5-a]pyrimidine produced by human, rat and monkey cytochrome P450 1A2 and liver microsomes. PubMed, 2011. View Source
